molecular formula C25H19BrN2O B11570519 (3E)-3-[(1-benzyl-5-bromo-1H-indol-3-yl)methylidene]-1-methyl-1,3-dihydro-2H-indol-2-one

(3E)-3-[(1-benzyl-5-bromo-1H-indol-3-yl)methylidene]-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11570519
M. Wt: 443.3 g/mol
InChI Key: ZHFVPEWNFICHMG-LPYMAVHISA-N
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Description

(3E)-3-[(1-BENZYL-5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound is characterized by the presence of a bromine atom and a benzyl group attached to the indole ring, making it a unique and potentially valuable molecule in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(1-BENZYL-5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core. The bromination of the indole ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent. The final step involves the condensation of the brominated indole with a benzyl group and a methylidene group under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(1-BENZYL-5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of indole-2-one derivatives.

    Reduction: Formation of indoline derivatives.

    Substitution: Formation of azido or cyano derivatives.

Scientific Research Applications

(3E)-3-[(1-BENZYL-5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (3E)-3-[(1-BENZYL-5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the presence of the bromine atom and benzyl group may enhance its binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-5-bromo-1H-indole: A simpler analog without the methylidene and dihydroindole groups.

    3-Benzylidene-1-methyl-2,3-dihydro-1H-indol-2-one: Lacks the bromine atom on the indole ring.

    5-Bromo-1H-indole-3-carbaldehyde: Contains a formyl group instead of the methylidene and benzyl groups.

Uniqueness

(3E)-3-[(1-BENZYL-5-BROMO-1H-INDOL-3-YL)METHYLIDENE]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to the combination of its structural features, including the bromine atom, benzyl group, and methylidene group. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H19BrN2O

Molecular Weight

443.3 g/mol

IUPAC Name

(3E)-3-[(1-benzyl-5-bromoindol-3-yl)methylidene]-1-methylindol-2-one

InChI

InChI=1S/C25H19BrN2O/c1-27-23-10-6-5-9-20(23)22(25(27)29)13-18-16-28(15-17-7-3-2-4-8-17)24-12-11-19(26)14-21(18)24/h2-14,16H,15H2,1H3/b22-13+

InChI Key

ZHFVPEWNFICHMG-LPYMAVHISA-N

Isomeric SMILES

CN1C2=CC=CC=C2/C(=C\C3=CN(C4=C3C=C(C=C4)Br)CC5=CC=CC=C5)/C1=O

Canonical SMILES

CN1C2=CC=CC=C2C(=CC3=CN(C4=C3C=C(C=C4)Br)CC5=CC=CC=C5)C1=O

Origin of Product

United States

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